Cas no 2158-03-4 (Piperidine-1-carboxamide)

Piperidine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- Piperidine-1-carboxamide
- 1-Piperidinecarboxamide
- 1-Carbamylpiperidine
- dihydropyridine amide
- N,N-Pentamethyleneurea
- N-carbamoylpiperidine
- piperidine carboxamide
- piperidine-amide
- Piperidine-N-carbonic acid amide
- piperidino carboxamide
- piperidylcarboxamide
- BRN 0112517
- 1-carbamoylpiperidine
- 2158-03-4
- 1-Piperidinecarboxamide, 99%
- JSPCTNUQYWIIOT-UHFFFAOYSA-N
- Z56917364
- UNII-5B92J0WM0S
- PIPERIDINE, 1-(AMINOCARBONYL)-
- NS00048586
- EINECS 218-476-5
- J-014155
- AL-398/25017069
- NSC108219
- EN300-06077
- A911388
- DTXSID4062220
- piperidine amide
- NSC-108219
- AKOS000200494
- PIPERIDINE-N-CARBOXAMIDE
- CAA15803
- SCHEMBL5457
- NSC 108219
- piperidine-1-carbimidic acid
- SCHEMBL10517622
- 5B92J0WM0S
- HS-4057
- 5-20-02-00485 (Beilstein Handbook Reference)
- DTXCID4036510
-
- MDL: MFCD00075305
- インチ: InChI=1S/C6H12N2O/c7-6(9)8-4-2-1-3-5-8/h1-5H2,(H2,7,9)
- InChIKey: JSPCTNUQYWIIOT-UHFFFAOYSA-N
- ほほえんだ: NC(=O)N1CCCCC1
計算された属性
- せいみつぶんしりょう: 128.09500
- どういたいしつりょう: 128.095
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 46.3
- 疎水性パラメータ計算基準値(XlogP): 0.1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.0754 (rough estimate)
- ゆうかいてん: 104-106 °C(lit.)
- ふってん: 227.3℃ at 760 mmHg
- フラッシュポイント: 91.2°C
- 屈折率: 1.4880 (estimate)
- PSA: 46.33000
- LogP: 1.18920
- ようかいせい: 未確定
Piperidine-1-carboxamide セキュリティ情報
- WGKドイツ:3
- RTECS番号:TM5975700
- ちょぞうじょうけん:Sealed in dry,2-8°C
Piperidine-1-carboxamide 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Piperidine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-06077-10.0g |
piperidine-1-carboxamide |
2158-03-4 | 95% | 10g |
$726.0 | 2023-06-17 | |
Chemenu | CM124525-1g |
piperidine-1-carboxamide |
2158-03-4 | 95% | 1g |
$282 | 2021-08-05 | |
eNovation Chemicals LLC | Y1219680-5g |
Piperidine-1-carboxamide |
2158-03-4 | 95% | 5g |
$765 | 2024-07-28 | |
Chemenu | CM124525-100mg |
piperidine-1-carboxamide |
2158-03-4 | 95% | 100mg |
$110 | 2023-02-18 | |
Chemenu | CM124525-1g |
piperidine-1-carboxamide |
2158-03-4 | 95% | 1g |
$366 | 2023-02-18 | |
Enamine | EN300-06077-0.25g |
piperidine-1-carboxamide |
2158-03-4 | 95% | 0.25g |
$107.0 | 2023-10-28 | |
Enamine | EN300-06077-1g |
piperidine-1-carboxamide |
2158-03-4 | 95% | 1g |
$216.0 | 2023-10-28 | |
Enamine | EN300-06077-0.1g |
piperidine-1-carboxamide |
2158-03-4 | 95% | 0.1g |
$75.0 | 2023-10-28 | |
1PlusChem | 1P003F3R-500mg |
Piperidine-1-carboxamide |
2158-03-4 | 95% | 500mg |
$263.00 | 2023-12-19 | |
1PlusChem | 1P003F3R-10g |
Piperidine-1-carboxamide |
2158-03-4 | 98% | 10g |
$1042.00 | 2025-02-19 |
Piperidine-1-carboxamide 関連文献
-
Nehmedo G. Fawzy,Siva S. Panda,Walid Fayad,ElSayed M. Shalaby,Aladdin M. Srour,Adel S. Girgis RSC Adv. 2019 9 33761
-
Zemin Zhu,Ziaur Rahman,Muhammad Aamir,Syed Zahid Ali Shah,Sattar Hamid,Akhunzada Bilawal,Sihong Li,Muhammad Ishfaq RSC Adv. 2023 13 2057
-
Guo-ping Lu,Li-Yan Zeng,Chun Cai Green Chem. 2011 13 998
-
Andrey S. Smirnov,Ekaterina S. Yandanova,Nadezhda A. Bokach,Galina L. Starova,Vladislav V. Gurzhiy,Margarita S. Avdontceva,Andrey A. Zolotarev,Vadim Yu. Kukushkin New J. Chem. 2015 39 9330
-
Van Hieu Tran,Hee-Kwon Kim New J. Chem. 2019 43 14093
-
A. Velavan,S. Sumathi,K. K. Balasubramanian Org. Biomol. Chem. 2012 10 6420
-
Svetlana O. Kasatkina,Kirill K. Geyl,Sergey V. Baykov,Irina A. Boyarskaya,Vadim P. Boyarskiy Org. Biomol. Chem. 2021 19 6059
Piperidine-1-carboxamideに関する追加情報
Piperidine-1-carboxamide (CAS No. 2158-03-4): A Comprehensive Overview
Piperidine-1-carboxamide (CAS No. 2158-03-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N-piperidinecarboxamide, is characterized by its unique chemical structure, which includes a piperidine ring and a carboxamide functional group. These structural features contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of Piperidine-1-carboxamide can be represented as C6H13NO2. The piperidine ring, a six-membered heterocyclic amine, is a common motif in many biologically active compounds due to its ability to form hydrogen bonds and interact with various biological targets. The carboxamide group, on the other hand, adds polarity and hydrogen-bonding capabilities, enhancing the compound's solubility and binding affinity.
Recent studies have highlighted the potential of Piperidine-1-carboxamide in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research published in the Journal of Medicinal Chemistry has shown that derivatives of Piperidine-1-carboxamide exhibit neuroprotective properties by modulating specific neurotransmitter systems and reducing oxidative stress. These findings suggest that Piperidine-1-carboxamide and its derivatives could be valuable candidates for the development of new drugs targeting conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective effects, Piperidine-1-carboxamide has been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including cardiovascular diseases and autoimmune disorders. Studies have demonstrated that certain derivatives of Piperidine-1-carboxamide can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models. This makes them promising candidates for the development of anti-inflammatory drugs with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The pharmacokinetic properties of Piperidine-1-carboxamide have also been studied extensively. Research has shown that it exhibits good oral bioavailability and favorable metabolic stability, making it suitable for oral administration. These properties are crucial for the development of effective drug formulations that can be easily administered to patients.
Clinical trials are currently underway to evaluate the safety and efficacy of Piperidine-1-carboxamide and its derivatives in various therapeutic settings. Preliminary results from phase I trials have indicated that these compounds are well-tolerated by patients, with no significant adverse effects reported at therapeutic doses. Further clinical trials are needed to confirm these findings and establish the optimal dosing regimens for different indications.
Beyond its therapeutic applications, Piperidine-1-carboxamide has also found use in chemical synthesis as a building block for more complex molecules. Its reactivity and functional group versatility make it an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Researchers continue to explore new synthetic routes to produce Piperidine-1-carboxamide more efficiently and cost-effectively.
In conclusion, Piperidine-1-carboxamide (CAS No. 2158-03-4) is a multifaceted compound with significant potential in both research and clinical applications. Its unique chemical structure confers a range of biological activities, making it a valuable candidate for the development of new drugs targeting neurodegenerative diseases, inflammation, and other conditions. Ongoing research and clinical trials will further elucidate its therapeutic potential and pave the way for its use in improving patient outcomes.
2158-03-4 (Piperidine-1-carboxamide) 関連製品
- 5395-04-0(1,1'-Carbonyldipiperidine)
- 4559-86-8(N,N,N',N'-Tetra-N-butylurea)
- 1792-17-2(N,N'-Dibutylurea)
- 2022956-35-8(D-His(Bzl)-OH)
- 1806723-93-2(4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid)
- 1806165-43-4(Methyl 5-iodo-4-methyl-2-(trifluoromethoxy)pyridine-3-acetate)
- 1248371-52-9((3-(hydroxymethyl)pyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone)
- 2228566-60-5(2,4-dimethyl-3-(2-nitroethyl)-1H-pyrrole)
- 128255-08-3(Pregn-5-en-20-amine,3-methoxy-N,N-dimethyl-, (3b,20S)- (9CI))
- 863557-42-0(benzyl N-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}carbamate)



